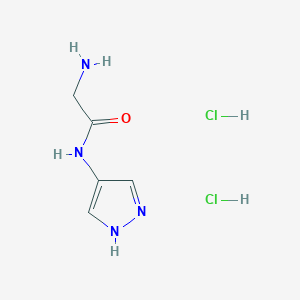

2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- IUPAC Name : 2-amino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride .

- Melting Point : 145-146°C .

Molecular Structure Analysis

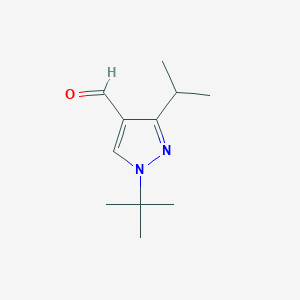

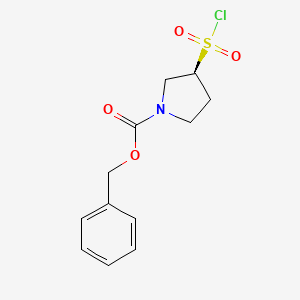

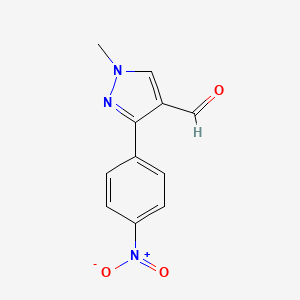

The molecular structure of 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride consists of a pyrazole ring attached to an acetamide group. The presence of two chloride ions (dihydrochloride) further stabilizes the compound. The trimethyl substitution on the pyrazole ring contributes to its unique properties .

Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

2-Amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride derivatives have been used in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, as assessed through various in vitro methods (Chkirate et al., 2019).

Chemical Reactions and Synthesis

The compound has been involved in chemical reactions leading to the formation of novel substances. For instance, a study described the smooth reaction of a related derivative with chloroacetyl chloride, resulting in the formation of hybrid molecules bearing nicotinonitrile and pyrazole units (Dotsenko, Semenova, & Aksenov, 2020).

Molecular Conformations and Hydrogen Bonding

Investigations into the different molecular conformations of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides have been conducted. These studies explore hydrogen bonding in various dimensions and their implications in the formation of supramolecular architectures (Narayana et al., 2016).

Antitumor and Antioxidant Evaluation

The derivatives of this compound have been evaluated for their antitumor and antioxidant properties. This research provides insights into the potential therapeutic applications of these compounds (Hamama et al., 2013).

Synthesis of Complex Molecules

The compound has been used in the synthesis of complex molecules like N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amines. This demonstrates its utility in creating diverse chemical structures (Panchal & Patel, 2011).

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, a process essential for various cellular functions . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. This compound’s ability to influence enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphorylation status of proteins involved in cell signaling, thereby altering the signaling pathways . This can lead to changes in gene expression, as the activation or inhibition of specific signaling pathways can upregulate or downregulate the expression of target genes. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the metabolic flux and levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . By binding to these molecules, the compound can inhibit or activate their function. For instance, it may act as an inhibitor of specific kinases, preventing the phosphorylation of downstream targets and thereby altering cellular signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may lead to immediate changes in enzyme activity and cell signaling, while long-term exposure can result in more sustained alterations in gene expression and cellular metabolism. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal physiological processes

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For instance, it may influence the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the metabolic flux and levels of key metabolites. These interactions can have significant implications for cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can influence its activity and effectiveness in modulating biochemical pathways.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes

Eigenschaften

IUPAC Name |

2-amino-N-(1H-pyrazol-4-yl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.2ClH/c6-1-5(10)9-4-2-7-8-3-4;;/h2-3H,1,6H2,(H,7,8)(H,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPPWXVIZWRIOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)NC(=O)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

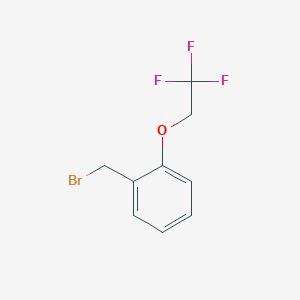

![2-[4-(Bromomethyl)phenoxy]acetonitrile](/img/structure/B1372963.png)